![molecular formula C8H6FIN2O B15235752 (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is a heterocyclic compound that contains fluorine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrole and pyridine derivatives.
Halogenation: Fluorination and iodination are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Cyclization: The halogenated intermediates undergo cyclization to form the pyrrolopyridine core.
Methanol Addition: Finally, the methanol group is introduced using a suitable reagent like methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-yl)methanol
- 5-(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-yl)pyrazin-2(1H)-one
Uniqueness
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and iodine atoms makes it particularly interesting for medicinal chemistry applications, as these halogens can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H6FIN2O |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
(5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6FIN2O/c9-4-1-5-7(10)6(3-13)12-8(5)11-2-4/h1-2,13H,3H2,(H,11,12) |
InChI Key |
LDWVOZRXMHWHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(N2)CO)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)

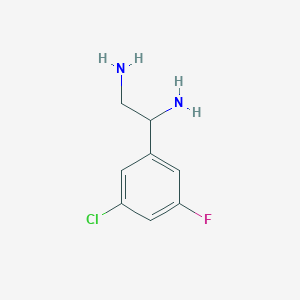

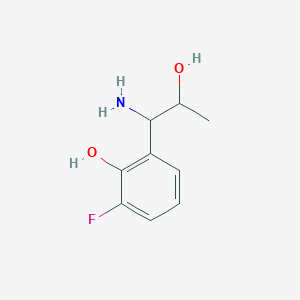
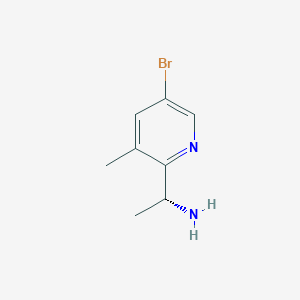
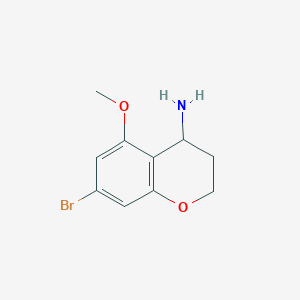
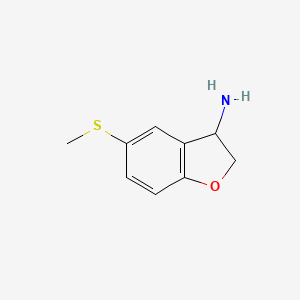

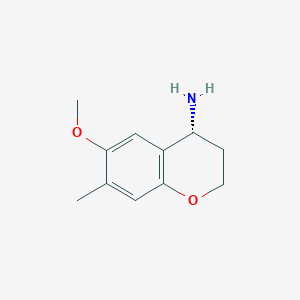
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)

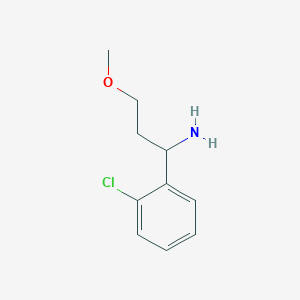
![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
